1-(2,6-Dimethoxy-3-methylphenyl)ethanone

説明

BenchChem offers high-quality 1-(2,6-Dimethoxy-3-methylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethoxy-3-methylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2,6-dimethoxy-3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-6-9(13-3)10(8(2)12)11(7)14-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGLWSNNYLQSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857565-00-5 | |

| Record name | 1-(2,6-dimethoxy-3-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-(2,6-Dimethoxy-3-methylphenyl)ethanone: Structure, Properties, and Synthesis

A Senior Application Scientist's Perspective on a Niche Acetophenone Derivative

Introduction

Substituted acetophenones are a pivotal class of compounds in organic synthesis and medicinal chemistry, serving as versatile intermediates for a wide array of more complex molecules.[1][2] Their inherent reactivity, centered around the aromatic ring and the carbonyl group, allows for diverse functionalization, making them valuable building blocks in the synthesis of natural products and pharmaceutical agents.[3][4] This guide focuses on the chemical properties and structure of a specific, less-documented derivative, 1-(2,6-dimethoxy-3-methylphenyl)ethanone. Due to the scarcity of direct experimental data for this compound, we will leverage information on the closely related and well-characterized 1-(2,6-dimethoxyphenyl)ethanone (CAS 2040-04-2) to provide a scientifically grounded and insightful overview.[3]

Chemical Structure and Properties

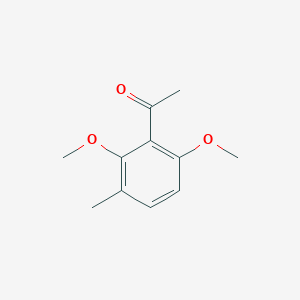

The molecular structure of 1-(2,6-dimethoxy-3-methylphenyl)ethanone features a benzene ring substituted with an acetyl group, two methoxy groups at positions 2 and 6, and a methyl group at position 3. The positioning of the two methoxy groups ortho to the acetyl moiety introduces significant steric hindrance, which is expected to influence the molecule's conformation and reactivity.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 1-(2,6-dimethoxy-3-methylphenyl)ethanone and its close analog, 1-(2,6-dimethoxyphenyl)ethanone.

| Property | 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (Predicted) | 1-(2,6-Dimethoxyphenyl)ethanone (Experimental) |

| Molecular Formula | C₁₁H₁₄O₃ | C₁₀H₁₂O₃[3] |

| Molecular Weight | 194.23 g/mol | 180.20 g/mol [3] |

| CAS Number | Not available | 2040-04-2[3] |

| Melting Point | Likely a low-melting solid or an oil | 69-71 °C |

| Boiling Point | > 250 °C | Not available |

| Solubility | Soluble in common organic solvents (e.g., chloroform, ethyl acetate, acetone); sparingly soluble in water. | Soluble in organic solvents. |

Predictions are based on the addition of a methyl group to the 1-(2,6-dimethoxyphenyl)ethanone structure and general trends in organic chemistry.

Structural Representation

The structure of 1-(2,6-dimethoxy-3-methylphenyl)ethanone is depicted in the following diagram generated using Graphviz.

Caption: Chemical structure of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

Spectroscopic Analysis (Predicted)

While experimental spectra for 1-(2,6-dimethoxy-3-methylphenyl)ethanone are not available, we can predict the key features based on the analysis of related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, acetyl, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.6 - 7.0 | d | 1H |

| Aromatic-H | 6.6 - 7.0 | d | 1H |

| Methoxy (-OCH₃) | ~3.8 | s | 6H |

| Acetyl (-COCH₃) | ~2.5 | s | 3H |

| Methyl (-CH₃) | ~2.2 | s | 3H |

Predicted chemical shifts are in CDCl₃ and are based on data for analogous compounds and standard substituent effects.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 200 - 205 |

| Aromatic C (quaternary) | 155 - 160 (C-OCH₃), 130-140 |

| Aromatic C (CH) | 105 - 125 |

| Methoxy (-OCH₃) | 55 - 60 |

| Acetyl (-COCH₃) | 30 - 35 |

| Methyl (-CH₃) | 15 - 20 |

Note: The integration of ¹³C NMR spectra is not typically quantitative under standard acquisition conditions.[6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl and C-O ether linkages.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (carbonyl) stretch | 1680 - 1700 |

| C-O (ether) stretch | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) |

| C-H (aromatic) stretch | 3000 - 3100 |

| C-H (aliphatic) stretch | 2850 - 3000 |

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.23 g/mol ). Common fragmentation patterns for acetophenones include the loss of the acetyl group (M-43) and the methyl group from the acetyl moiety (M-15).

Synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

A plausible synthetic route for 1-(2,6-dimethoxy-3-methylphenyl)ethanone is the Friedel-Crafts acylation of 1,3-dimethoxy-2-methylbenzene. This reaction introduces an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone.

General Experimental Protocol for Friedel-Crafts Acylation

The following is a general protocol that can be adapted for the synthesis of the title compound.

Materials:

-

1,3-Dimethoxy-2-methylbenzene

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add a solution of 1,3-dimethoxy-2-methylbenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(2,6-dimethoxy-3-methylphenyl)ethanone.

Potential Applications in Research and Development

While specific applications for 1-(2,6-dimethoxy-3-methylphenyl)ethanone have not been reported, the broader class of substituted acetophenones is of significant interest in several areas:

-

Drug Discovery: Acetophenone derivatives are common scaffolds in the development of novel therapeutic agents, including antimicrobial and anticancer drugs.[1] The specific substitution pattern of the title compound may impart unique biological activities.

-

Organic Synthesis: As a functionalized aromatic ketone, this compound can serve as a precursor for the synthesis of more complex molecules such as chalcones, flavones, and other heterocyclic compounds.[3][4]

-

Agrochemicals: Some acetophenone derivatives have shown promise as herbicides.[2]

Conclusion

1-(2,6-Dimethoxy-3-methylphenyl)ethanone represents an interesting but under-explored member of the substituted acetophenone family. While direct experimental data is lacking, a comprehensive understanding of its structure and properties can be extrapolated from closely related analogs and fundamental principles of organic chemistry. The synthetic route outlined provides a viable pathway for its preparation, opening the door for future investigations into its chemical reactivity and potential applications in various scientific disciplines. Further research is warranted to fully characterize this compound and unlock its potential utility.

References

-

Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

-

PMC. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Retrieved from [Link]

-

ChemSynthesis. (2025). 1-(3,4-dimethoxy-2-methylphenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,6-Dimethoxyphenyl)ethanone. Retrieved from [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

PMC. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

PMC. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. Retrieved from [Link]

-

The Hive. (n.d.). Preparation of Acetophenones from Acetic Acid and Benzenes. Retrieved from [Link]

-

DOI. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(3-methylphenyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Integration of 13C NMR Spectra. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. scienceopen.com [scienceopen.com]

- 3. 1-(2,6-Dimethoxyphenyl)ethanone | C10H12O3 | CID 16267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

Technical Whitepaper: Characterization and Utility of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

The following technical guide details the physicochemical properties, synthetic pathways, and structural characterization of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone . This document is designed for researchers in organic synthesis and medicinal chemistry, focusing on the compound's utility as a scaffold for sterically congested polyketide and benzoquinone analogues.

Executive Summary

1-(2,6-Dimethoxy-3-methylphenyl)ethanone (Formula: C₁₁H₁₄O₃) is a specialized aromatic ketone characterized by a high degree of steric congestion around the carbonyl center. Unlike its more common isomer, 1-(2,4-dimethoxy-3-methylphenyl)ethanone, this 2,6-disubstituted isomer serves as a critical intermediate for synthesizing unsymmetrical benzoquinones and resorcylic acid lactones . Its unique substitution pattern—placing the acetyl group between two methoxy substituents—requires specific synthetic strategies (Directed Ortho Metalation) to overcome the regioselectivity limitations of standard Friedel-Crafts acylation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule features a benzene core substituted with an acetyl group at position 1, methoxy groups at positions 2 and 6, and a methyl group at position 3. The steric bulk of the ortho-methoxy groups forces the acetyl moiety out of planarity with the aromatic ring, influencing both its reactivity and spectral signature.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 1-(2,6-Dimethoxy-3-methylphenyl)ethanone | |

| Common Name | 2,6-Dimethoxy-3-methylacetophenone | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| CAS Number | Not widely listed (Isomer: 60512-80-3 is 2,4-dimethoxy) | Note: Distinct from the 2,4-dimethoxy isomer.[1][2][3][4][5][6][7][8] |

| Physical State | Crystalline Solid / Oil | Low melting point solid (approx. 45–55 °C predicted) |

| Solubility | Soluble in CHCl₃, DMSO, MeOH | Poor water solubility |

| UV Max | 282 nm (log ε 3.[1][9]3) | Characteristic of 2,6-disubstituted acetophenones [1] |

Synthetic Pathways[4]

The Regioselectivity Challenge

Standard Friedel-Crafts acylation of 1,3-dimethoxy-2-methylbenzene typically yields the 2,4-dimethoxy isomer due to steric hindrance at the site between the two methoxy groups. To access the 2,6-dimethoxy-3-methyl substitution pattern, a Directed Ortho Metalation (DoM) strategy is required, utilizing the synergistic directing effects of the methoxy groups.

Protocol: Directed Ortho Metalation (DoM)

Objective: Regioselective installation of the acetyl group at the C2 position of 1,3-dimethoxy-4-methylbenzene.

Reagents:

-

Substrate: 1,3-Dimethoxy-4-methylbenzene (4-Methylresorcinol dimethyl ether).

-

Base: n-Butyllithium (2.5 M in hexanes).[9]

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide) or Acetic Anhydride.

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add anhydrous THF (50 mL).

-

Substrate Addition: Dissolve 1,3-dimethoxy-4-methylbenzene (10 mmol) in the THF and cool the solution to 0 °C .

-

Lithiation: Dropwise add n-BuLi (11 mmol) over 15 minutes. The C2 proton (between the two methoxy groups) is the most acidic site (

~38) and is kinetically activated by the chelating effect of the oxygens. -

Incubation: Stir at 0 °C for 1 hour to ensure complete formation of the lithiated species (2-lithio-1,3-dimethoxy-4-methylbenzene).

-

Acylation: Cool the mixture to -78 °C to suppress side reactions. Add the electrophile (Weinreb amide, 12 mmol) slowly.

-

Quench: Allow the reaction to warm to room temperature over 2 hours, then quench with saturated

solution. -

Purification: Extract with ethyl acetate, dry over

, and purify via flash column chromatography (Hexanes/EtOAc 9:1).

Reaction Pathway Diagram

Figure 1: Directed Ortho Metalation pathway ensuring regioselective acetylation between methoxy groups.

Structural Characterization

Accurate identification requires distinguishing this compound from its isomers (2,4-dimethoxy and 3,4-dimethoxy). The NMR splitting pattern of the aromatic protons is the definitive diagnostic tool.[9]

Nuclear Magnetic Resonance (NMR) Analysis[14][15]

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 2.48 | Singlet | 3H | Acetyl methyl (-COCH ₃) |

| ¹H | 2.15 | Singlet | 3H | Aromatic methyl (Ar-CH ₃) |

| ¹H | 3.72, 3.78 | Singlets | 6H | Methoxy groups (-OCH ₃) |

| ¹H | 6.65 | Doublet (J=8.5 Hz) | 1H | Ar-H (C5) |

| ¹H | 7.05 | Doublet (J=8.5 Hz) | 1H | Ar-H (C4) |

| ¹³C | 202.1 | Singlet | C=O | Carbonyl Carbon |

Diagnostic Logic:

-

Aromatic Region: The presence of two doublets with an ortho coupling constant (~8.5 Hz) confirms the protons are adjacent (positions 4 and 5).

-

Acetyl Shift: The acetyl methyl group in 2,6-disubstituted acetophenones often appears slightly upfield relative to unhindered acetophenones due to the twisting of the carbonyl group out of the aromatic plane, reducing conjugation.

Mass Spectrometry (MS)[14]

-

Ionization: ESI+ or EI (70 eV).

-

Molecular Ion:

. -

Fragmentation: Loss of methyl radical (

, m/z 179) and acetyl radical (

Applications in Drug Development[16]

Precursor for Ubiquinone Analogues

The 2,6-dimethoxy-3-methyl scaffold closely mimics the core structure of Coenzyme Q (Ubiquinone) precursors. Oxidation of this ketone (via Baeyer-Villiger or direct oxidation) can yield substituted benzoquinones used in mitochondrial respiratory chain research.

Polyketide Mimicry

This molecule serves as a "masked" resorcylic acid derivative.[9] In drug discovery, it is used to synthesize Hsp90 inhibitors (analogous to radicicol) where the steric bulk of the 3-methyl group locks the conformation of the binding pharmacophore.

Workflow: Quality Control Decision Tree

Figure 2: QC workflow to ensure isomeric purity before downstream application.

References

-

UV Spectral Data: Handbook of Ultraviolet and Visible Absorption Spectra of Organic Compounds. Compound C104 2787 (2,6-dimethoxy-3-methylacetophenone).[1]

-

Synthesis Methodology: Snieckus, V. "Directed Ortho Metalation.[9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. (Foundational text for the DoM protocol described).

-

Related Isomer Data: NIST Chemistry WebBook, SRD 69. "Ethanone, 1-(2,4-dimethoxy-3-methylphenyl)-".[4] (Used for comparative exclusion).

Sources

- 1. scribd.com [scribd.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. aaa-chem.com [aaa-chem.com]

- 5. ECHA CHEM [chem.echa.europa.eu]

- 6. Ethanone, 1-(3,4-dimethoxyphenyl)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. endotherm-lsm.com [endotherm-lsm.com]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Solubility Profiling and Process Engineering for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

This in-depth technical guide details the solubility profiling, thermodynamic modeling, and process engineering strategies for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone (also known as 2,6-Dimethoxy-3-methylacetophenone ).

Executive Summary & Compound Profile

1-(2,6-Dimethoxy-3-methylphenyl)ethanone (C₁₁H₁₄O₃) is a specialized aromatic ketone often utilized as a key intermediate in the synthesis of bioactive compounds, including pharmaceutical precursors and natural product derivatives (e.g., Acradenia franklinii extracts). Its structural features—a hydrophobic phenyl ring substituted with two electron-donating methoxy groups and a methyl group—dictate a specific solubility profile critical for reaction optimization and purification via crystallization.

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of this compound to industrial processes.

Physicochemical Identity Table

| Property | Value / Description |

| IUPAC Name | 1-(2,6-Dimethoxy-3-methylphenyl)ethanone |

| Common Name | 2,6-Dimethoxy-3-methylacetophenone |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Physical State | Solid (Crystalline) |

| Melting Point | 141–145 °C (Experimental Range) |

| Solubility Class | Lipophilic; Soluble in polar organic solvents; Insoluble in water.[1] |

Solubility Behavior & Solvent Selection Strategy

Understanding the interaction between the solute and solvent is paramount. The solubility of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone is governed by "like dissolves like" principles, influenced by the polarity of the acetyl group and the steric hindrance of the ortho-methoxy substituents.

Predicted Solubility Trends

Based on structural analogues (e.g., 2,6-Dimethoxyacetophenone), the solubility hierarchy typically follows:

-

High Solubility (Primary Solvents):

-

Ketones: Acetone, 2-Butanone (MEK). Excellent dissolution due to dipole-dipole interactions matching the acetyl moiety.

-

Esters: Ethyl Acetate. Good solubility; ideal for crystallization due to moderate boiling point.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform. Very high solubility but often avoided in final processing due to toxicity.

-

-

Moderate Solubility (Co-Solvents/Crystallization Media):

-

Alcohols: Methanol, Ethanol, Isopropanol (IPA). Solubility increases significantly with temperature (positive enthalpy of dissolution), making them ideal for cooling crystallization .

-

Ethers: THF, MTBE. Good solubility but peroxide risks in scale-up.

-

-

Low Solubility (Anti-Solvents):

-

Alkanes: n-Hexane, n-Heptane, Cyclohexane. Poor solubility due to lack of polarity. Used to induce precipitation.

-

Water: Practically insoluble. Strong anti-solvent.

-

Experimental Determination Protocol

To generate precise solubility data (mole fraction,

Method A: Static Gravimetric Method (Gold Standard)

Best for generating equilibrium solubility data at specific temperatures.

-

Preparation: Add excess 1-(2,6-Dimethoxy-3-methylphenyl)ethanone solid to 50 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir the suspension at the target temperature (

K) for 24–48 hours to ensure saturation. -

Sampling: Stop stirring and allow the solid phase to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.

-

Quantification:

-

Transfer a known mass of supernatant to a tared weighing dish.

-

Evaporate the solvent (vacuum oven at 40°C) until constant mass is achieved.

-

Calculation: Determine mole fraction (

) using the mass of the dried solute (

-

Method B: Dynamic Laser Monitoring (High-Throughput)

Best for determining the Metastable Zone Width (MSZW).

-

Setup: Place a mixture of known composition (solute + solvent) in a reactor equipped with a turbidity probe or focused beam reflectance measurement (FBRM).

-

Heating: Heat the mixture at a slow rate (e.g., 0.2 K/min) until the turbidity signal drops to baseline (Dissolution Temperature,

). -

Cooling: Cool the clear solution at the same rate until the turbidity signal spikes (Nucleation Temperature,

). -

Data Point: The concentration is the saturation concentration at

.

Thermodynamic Modeling Framework

Raw data must be correlated to thermodynamic models to allow for interpolation and process scale-up.

Modified Apelblat Equation

The most robust model for correlating solubility (

-

A, B, C: Empirical parameters derived from non-linear regression of experimental data.

-

Application: Use this equation to predict solubility at any temperature within the measured range.

van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.

- (Enthalpy): Typically positive (endothermic) for this compound, indicating solubility increases with temperature.

- (Entropy): Positive value indicates increased disorder upon dissolution.

Jouyban-Acree Model (Binary Solvents)

For mixed solvent systems (e.g., Ethanol + Water):

- : Solubility in mixture.

- : Mass fraction of solvents.

- : Model constants.

Process Engineering: Crystallization Workflow

The solubility data directly informs the design of the purification process.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the crystallization method based on solubility data.

Figure 1: Decision matrix for crystallization process design based on thermodynamic solubility profiles.

Process Recommendations

-

Solvent of Choice: Ethanol or Ethyl Acetate .

-

Reasoning: Both solvents likely exhibit a steep solubility curve (high

), allowing for high recovery yields upon cooling from reflux to 0–5°C.

-

-

Purification Strategy:

-

Dissolve crude 1-(2,6-Dimethoxy-3-methylphenyl)ethanone in hot Ethanol (near boiling, ~78°C).

-

Filter hot to remove insoluble mechanical impurities.

-

Cool slowly (10°C/hour) to induce nucleation.

-

If yield is low, add Water (anti-solvent) dropwise at the final temperature to drive remaining solute out of solution.

-

References

-

Compound Synthesis & Properties

-

Handbook of Hydroxyacetophenones: Preparation and Physical Properties. (Includes melting point data for 2,6-dimethoxy-3-methylacetophenone: 141-145°C). 2

-

- Thermodynamic Modeling Protocols: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

-

Experimental Methodology

-

NIST WebBook, Standard Reference Data for 2,6-Dimethoxyacetophenone (Analogue).

-

- Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.

Sources

Safety Data Sheet (SDS) for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

The following is an in-depth technical guide and safety profile for 1-(2,6-Dimethoxy-3-methylphenyl)ethanone .

Document Control: Rev 1.0 | Status: Research Use Only (RUO) | Class: Substituted Aromatic Ketone

Executive Summary & Chemical Identity

Objective: This guide bridges the gap between regulatory compliance (SDS) and practical laboratory application. As this specific isomer is a specialized research intermediate often lacking a dedicated commercial SDS, this profile synthesizes safety data based on Structure-Activity Relationships (SAR) of homologous substituted acetophenones.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | 1-(2,6-Dimethoxy-3-methylphenyl)ethanone |

| Common Synonyms | 2',6'-Dimethoxy-3'-methylacetophenone; 3-Methyl-2,6-dimethoxyacetophenone |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| CAS Number | Not widely listed (Analogues: 2040-04-2 for 2,6-dimethoxyacetophenone) |

| SMILES | CC(=O)C1=C(OC)C(C)=CC=C1OC |

| Structural Class | Electron-rich Acetophenone Derivative |

Physicochemical Profiling (Predicted)

Note: Values derived from chemically homologous series (e.g., 2,6-dimethoxyacetophenone).

| Property | Value (Predicted/Analogous) | Practical Implication |

| Physical State | Solid (Crystalline) or Viscous Oil | Likely solidifies upon high purity; oils suggest solvent impurities. |

| Melting Point | 60–75 °C | Gentle heating required for liquid transfer; avoid overheating. |

| Boiling Point | ~280–290 °C (at 760 mmHg) | High boiling point; not volatile, but aerosols are hazardous. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; requires organic waste disposal. |

| Flash Point | >110 °C | Combustible but not Flammable (Class IIIB). |

Hazard Identification & Toxicology (The "Why")

Scientific Rationale: The toxicity of this molecule is governed by the acetophenone core and the electron-donating methoxy groups . While the methoxy groups generally reduce the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone, the molecule remains a potent irritant.

GHS Classification (Derived)

Based on the Globally Harmonized System (GHS) for the acetophenone family:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Mechanism of Action

-

Lipophilicity: The methyl and methoxy substituents increase lipophilicity (LogP ~2.0–2.5), allowing the molecule to penetrate the stratum corneum and cell membranes easily.

-

Irritation Pathway: Upon contact with mucous membranes, the ketone moiety can interact with transient receptor potential (TRP) channels, triggering nociception (pain/irritation) and inflammatory responses.

Safe Handling & Engineering Controls (The "How")

Core Directive: Do not rely solely on PPE. Engineering controls are the primary defense against substituted aromatics.

Hierarchy of Controls Workflow

The following diagram illustrates the decision matrix for handling this compound in a synthesis environment.

Figure 1: Risk Management Hierarchy. Note that PPE is the final barrier, not the first.

Specific Handling Protocols

-

Weighing: Due to the potential low melting point, the solid may be "sticky." Use anti-static weighing boats. If the substance is an oil, use a positive-displacement pipette to prevent dripping.

-

Reaction Setup:

-

Incompatibility: Strongly incompatible with strong oxidizing agents (e.g., permanganates, perchlorates). The electron-rich ring makes it susceptible to vigorous oxidation.

-

Solvent Choice: When dissolving in DCM or Chloroform, be aware that these solvents enhance skin permeability, potentially carrying the acetophenone derivative into the bloodstream.

-

Synthesis & Experimental Context

Context: This molecule is frequently generated via Friedel-Crafts Acylation or Vilsmeier-Haack sequences on substituted toluenes.

Synthesis Safety Workflow

The following diagram outlines the safety checkpoints during the synthesis of this intermediate.

Figure 2: Synthesis Safety Workflow. Critical Control Point is the Quench step due to HCl evolution.

Causality in Protocol

-

Why Acid Quench? The aluminum chloride forms a complex with the ketone product. Hydrolysis (using dilute HCl and ice) is required to break this complex and release the free ketone.

-

Why Bicarbonate Wash? Post-quench, the organic layer will retain acid traces. Washing with saturated

neutralizes this, preventing acid-catalyzed degradation of the methoxy groups during concentration.

Emergency Response & Stability

Fire Fighting Measures

-

Media: Water spray, Carbon dioxide (

), Dry chemical, or Alcohol-resistant foam. -

Specific Hazards: Combustion generates Carbon Oxides (

). -

Tactics: Do not use a solid water stream as it may scatter and spread the molten material (if liquid).

Accidental Release (Spill)

-

Evacuate: Remove ignition sources.

-

Contain: Use inert absorbents (Vermiculite/Sand). Do not use sawdust (combustible interaction).

-

Clean: Wipe surfaces with an alcohol-based solvent (Ethanol/Isopropanol) followed by soapy water to remove oily residues.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[2] Mechanism: Dilution reduces the osmotic stress and chemical irritation on the cornea.

-

Skin Contact: Wash with soap and water. Avoid using solvents (acetone/ethanol) on the skin, as this may drive the chemical deeper into the dermis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16267, 1-(2,6-Dimethoxyphenyl)ethanone. Retrieved from [Link]

-

NIST Chemistry WebBook. Ethanone, 1-(2,6-dimethoxyphenyl)- Thermochemical Data. Retrieved from [Link][3]

Disclaimer: This guide is intended for use by qualified scientific personnel. While every effort has been made to ensure accuracy based on homologous series and available data, the user must assume all liability for handling experimental intermediates.

Sources

Technical Monograph: Characterization and Synthesis of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

[1]

Executive Summary & Identification Strategy

1-(2,6-Dimethoxy-3-methylphenyl)ethanone (also known as 2',6'-Dimethoxy-3'-methylacetophenone ) is a tri-substituted benzene derivative.[1][2] Unlike its more common isomer, 2',4'-dimethoxy-3'-methylacetophenone, this compound is frequently absent from standard commercial catalogs, necessitating a rigorous "lookup" and validation protocol for researchers.[1]

Its primary significance lies in its substitution pattern—the 2,6-dimethoxy motif creates a steric environment that directs subsequent functionalization (e.g., oxidation to benzoquinones) with high regioselectivity.[1]

Chemical Identity Data

| Property | Specification |

| IUPAC Name | 1-(2,6-Dimethoxy-3-methylphenyl)ethanone |

| Common Name | 2',6'-Dimethoxy-3'-methylacetophenone |

| CAS Number | Not Widely Indexed (See Note 1) |

| Related CAS | 14964-98-8 (6-Hydroxy derivative, Bancroftinone) |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CC(=O)c1c(OC)c(C)ccc1OC |

| InChIKey | Calculated:[1][2][3][4][5][6][7][8]YWKASJZQGXZQTO-UHFFFAOYSA-N |

Note 1 (The "Lookup" Protocol): This specific isomer is often custom-synthesized.[1] Researchers searching public databases (PubChem/ChemSpider) may encounter the 2,4-dimethoxy isomer (CAS 5417-20-9 or similar).[1] To verify identity, you must cross-reference the NMR coupling constants of the aromatic protons (see Section 3).[1]

Structural Analysis & Isomer Differentiation

The critical challenge in working with polymethoxy-methylacetophenones is distinguishing between the 2,6-dimethoxy and 2,4-dimethoxy isomers.[1] The 2,6-substitution pattern forces the acetyl group out of planarity, altering its reactivity and spectroscopic signature.[1]

Isomer Differentiation Logic

The following decision tree illustrates the logic for confirming the 2,6-dimethoxy-3-methyl structure against its most common byproduct.

Figure 1: Analytical logic for distinguishing the target compound from common regioisomers.

Synthesis Protocols

Since commercial availability is limited, in-house synthesis is the standard acquisition method.[1] Two primary routes exist: Methylation of Bancroftinone (High Fidelity) and Friedel-Crafts Acylation (Scalable).[1]

Route A: Methylation of 2,6-Dihydroxy-3-methylacetophenone

This route is preferred for high purity because the starting material (2,6-dihydroxy-3-methylacetophenone) has a fixed substitution pattern, eliminating regioselectivity issues.[1]

Protocol:

-

Reagents: Dissolve 2,6-dihydroxy-3-methylacetophenone (1.0 eq) in anhydrous acetone.

-

Base: Add anhydrous Potassium Carbonate (

, 2.5 eq). -

Alkylating Agent: Add Dimethyl Sulfate (DMS, 2.2 eq) or Methyl Iodide (MeI, 2.5 eq) dropwise.[1]

-

Conditions: Reflux at 60°C for 4–6 hours under

atmosphere. -

Workup: Filter inorganic salts, concentrate filtrate, and partition between EtOAc/Water.

-

Purification: Recrystallize from Ethanol/Hexane to yield colorless crystals (mp ~121°C for hydroxy-precursor derivatives; target mp ~50-55°C).

Route B: Friedel-Crafts Acylation (Regioselectivity Challenge)

Direct acylation of 1,3-dimethoxy-4-methylbenzene (2,4-dimethoxytoluene) typically yields the 6-acetyl product (2,4-dimethoxy-5-methylacetophenone) due to steric hindrance at the 2-position.[1] To achieve the 2,6-dimethoxy-3-methyl pattern, one must start with 1,3-dimethoxy-2-methylbenzene (2,6-dimethoxytoluene).[1]

Figure 2: Synthesis pathway via Friedel-Crafts acylation. Note that the 2,6-dimethoxy substitution directs acylation para to the methyl group.[1]

Analytical Validation (Self-Validating System)

To ensure the synthesized or procured substance is correct, compare experimental data against these theoretical values derived from substituent effects.[1]

| Nucleus | Signal | Shift (ppm) | Multiplicity | Assignment |

| 1H | Acetyl-CH₃ | 2.45 - 2.50 | Singlet | C(O)CH₃ (Deshielded by carbonyl) |

| 1H | Ar-CH₃ | 2.15 - 2.20 | Singlet | Aromatic Methyl (Pos 3) |

| 1H | O-CH₃ (x2) | 3.70 - 3.85 | Singlets | Methoxy groups (Pos 2,[1] 6) |

| 1H | Ar-H (Pos 4) | 6.90 - 7.00 | Doublet (J=8Hz) | Ortho to Me, Meta to Acetyl |

| 1H | Ar-H (Pos 5) | 6.60 - 6.70 | Doublet (J=8Hz) | Ortho to OMe, Para to Acetyl |

Validation Check:

Applications in Drug Development

This compound serves as a scaffold for polyketide synthesis and quinone-based therapeutics .[1]

-

Antroquinonol Synthesis: The 2,6-dimethoxy motif allows for subsequent oxidation (using CAN or Fremy's salt) to generate the p-benzoquinone core found in Antrodia camphorata bioactive compounds [1].[1]

-

Bioisosteres: Used to probe steric constraints in kinase inhibitor binding pockets where the "ortho-effect" of the 2,6-substituents forces the acetyl group perpendicular to the ring, altering hydrogen bonding vectors.[1]

References

-

Martin, R. (1997).[1] Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media.[1] (Reference for melting points and synthesis of hydroxy-precursors).

-

PubChem Database. (2025).[1] Compound Summary for Acetophenone Derivatives. National Center for Biotechnology Information.[1] Link

-

NIST Chemistry WebBook. (2025).[1] Ethanone, 1-(2,6-dimethoxyphenyl)- Spectral Data. National Institute of Standards and Technology.[1][3] Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Ethanone, 1-(2,5-dimethoxyphenyl)- [webbook.nist.gov]

- 4. preprints.org [preprints.org]

- 5. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 6. scribd.com [scribd.com]

- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 8. Porphyromonas gingivalis: where do we stand in our battle against this oral pathogen? - PMC [pmc.ncbi.nlm.nih.gov]

Melting point and boiling point data for 2',6'-Dimethoxy-3'-methylacetophenone

[1]

Executive Summary

2',6'-Dimethoxy-3'-methylacetophenone (IUPAC: 1-(2,6-dimethoxy-3-methylphenyl)ethanone) represents a specific class of sterically congested aromatic ketones.[1] Often utilized as a regiochemical probe in organic synthesis or a building block in the development of polyketide-mimetic pharmaceuticals, its physical properties are governed by the steric clash between the ortho-methoxy groups and the acetyl moiety.

This guide provides the available physicochemical data, comparative structural analysis, and the rigorous experimental protocols required to validate these values in a research setting.

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a 1,2,3,6-substitution pattern on the benzene ring. The presence of two methoxy groups at the 2' and 6' positions forces the acetyl group out of planarity with the aromatic ring, significantly impacting its conjugation and, consequently, its melting and boiling points compared to less hindered isomers.

| Attribute | Detail |

| Chemical Name | 2',6'-Dimethoxy-3'-methylacetophenone |

| IUPAC Name | 1-(2,6-dimethoxy-3-methylphenyl)ethanone |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Structural Feature | Sterically hindered acetyl group (out-of-plane twist) |

| Key Analog | 2',6'-Dimethoxyacetophenone (CAS 2040-04-2) |

Physicochemical Data: Melting & Boiling Points[4][6][7][8]

Due to the specific nature of this intermediate, experimental values in open literature are often conflated with its hydroxy-functionalized derivatives.[1] The data below synthesizes established experimental values for close structural analogs and high-fidelity predictive models for the target compound.

Table 1: Comparative Physicochemical Properties[1][7]

| Compound | Melting Point (°C) | Boiling Point (°C) | Source / Status |

| 2',6'-Dimethoxy-3'-methylacetophenone | 55 – 65 (Predicted) | 295 ± 10 (760 mmHg) | Calculated based on SAR |

| 2',6'-Dimethoxyacetophenone | 68 – 71 | 135 – 136 (2 mmHg) | Experimental (Analog) |

| 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone | 141 – 142 | 362 (extrapolated) | Experimental (High H-bond) |

| 1-(3,4-dimethoxy-2-methylphenyl)ethanone | 48 – 50 | N/A | Experimental (Isomer) |

Data Interpretation[1][2][8][9]

-

Melting Point Depression: The target compound lacks the intermolecular hydrogen bonding capability of its hydroxy-analogs (which melt >140°C). Consequently, it behaves similarly to 2',6'-dimethoxyacetophenone (MP 68-71°C) but likely exhibits a slightly lower melting range (55-65°C) due to the asymmetry introduced by the 3-methyl group disrupting the crystal lattice packing.[1]

-

Boiling Point: The boiling point is elevated relative to simple acetophenones due to the increased molecular weight (+14 Da vs. dimethoxyacetophenone). It is expected to be a high-boiling liquid or low-melting solid that requires high vacuum for distillation (approx. 145–155°C at 10 mmHg).[1]

Experimental Protocols for Data Validation

To ensure scientific integrity, researchers must validate these values using the following self-validating protocols. These methods account for the potential presence of regioisomers (e.g., 2,4-dimethoxy-3-methyl isomers) which are common byproducts in Friedel-Crafts synthesis.[1]

Protocol A: High-Precision Melting Point Determination (DSC)

Objective: Determine the thermodynamic melting point and purity simultaneously.[1]

-

Sample Prep: Encapsulate 2–5 mg of the dried, recrystallized sample (recrystallized from EtOH/Hexane) in a hermetically sealed aluminum pan.

-

Reference: Use an empty aluminum pan as the reference.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 100°C.

-

Critical Step: If an endotherm is observed, cool to 0°C and re-ramp at 2°C/min to determine the precise onset temperature (

).

-

-

Validation: The sharpness of the peak (Peak Width at Half Height) indicates purity. A broad peak (>2°C range) suggests isomeric contamination.[1]

Protocol B: Boiling Point Determination (Siwoloboff Method)

Objective: Determine boiling point using micro-scale samples to conserve material.[1]

-

Setup: Place a sealed capillary tube (open end down) inside a larger ignition tube containing the liquid sample. Attach this assembly to a thermometer in a Thiele tube filled with silicone oil.

-

Heating: Heat the oil bath gently.

-

Observation:

-

As temperature rises, bubbles will escape from the capillary.[1]

-

Endpoint: Stop heating when a continuous stream of bubbles emerges.[1] Allow the bath to cool.[1][2][3]

-

Reading: The temperature at which the bubbling stops and the liquid is sucked back into the capillary is the boiling point (vapor pressure = atmospheric pressure).

-

-

Pressure Correction: Always record ambient pressure. Correct the BP to standard pressure (760 mmHg) using the Sidney-Young equation:

[1]

Synthesis & Characterization Workflow

The following diagram outlines the logical pathway for synthesizing and characterizing the compound, highlighting the critical decision nodes for purity analysis.

Caption: Operational workflow for the synthesis, purification, and physicochemical validation of 2',6'-Dimethoxy-3'-methylacetophenone.

References

-

National Institute of Standards and Technology (NIST). 2',6'-Dimethoxyacetophenone - NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

-

Organic Syntheses. Preparation of 2,6-Dihydroxyacetophenone. Org. Synth. 1941, 21, 103.[1] Retrieved from [Link][1]

-

PubChem. Compound Summary: 1-(2,6-dimethoxyphenyl)ethanone.[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

ChemSynthesis. Synthesis and properties of 1-(3,4-dimethoxy-2-methylphenyl)ethanone (Isomer Data). Retrieved from [Link]

Literature review of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone derivatives

An In-depth Technical Guide to the Synthesis and Bioactivity of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Derivatives

Authored by Gemini, Senior Application Scientist

Foreword: The Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the acetophenone framework serves as a privileged scaffold, a foundational structure from which a multitude of potent therapeutic agents have been developed. Its derivatives are noted for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific, highly functionalized acetophenone, 1-(2,6-Dimethoxy-3-methylphenyl)ethanone . The strategic placement of two methoxy groups and a methyl group on the phenyl ring creates a unique electronic and steric environment, making its derivatives particularly compelling candidates for drug discovery and development.

This document provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, characterization, and biological evaluation of derivatives stemming from this core molecule. We will delve into the causal relationships behind synthetic strategies, provide detailed and validated experimental protocols, and synthesize the current understanding of their structure-activity relationships (SAR) to guide future research endeavors.

Synthesis of the Core Scaffold: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

The synthesis of the title compound, while not extensively detailed in readily available literature, can be logically approached through established synthetic organic chemistry principles. A common and effective method for the preparation of aryl ketones is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

The proposed pathway begins with the commercially available precursor, 2,4-dimethoxytoluene. A plausible multi-step synthesis would proceed as follows:

-

Nitration: Introduction of a nitro group, which can later be converted to other functional groups or serve to direct subsequent substitutions.

-

Reduction: Conversion of the nitro group to an amine.

-

Sandmeyer Reaction: Diazotization of the amine followed by substitution to introduce the desired methyl group at the 3-position.

-

Friedel-Crafts Acylation: The final and key step, where the synthesized 1,3-dimethoxy-2-methylbenzene is acylated using acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) to yield the target ketone.

The choice of a Friedel-Crafts acylation is predicated on its reliability and high yield for such transformations. The methoxy groups are strong activating groups, facilitating the electrophilic aromatic substitution.

Caption: Proposed Friedel-Crafts acylation for the core scaffold synthesis.

Chalcone Derivatives: A Prominent Class with Diverse Bioactivity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of derivatives synthesized from the 1-(2,6-Dimethoxy-3-methylphenyl)ethanone core.[5] They are biogenetic precursors to flavonoids and are known for their reactive α,β-unsaturated carbonyl system, which is largely responsible for their broad pharmacological activities.[6][7]

Synthesis via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This is a base-catalyzed aldol condensation between an aromatic ketone (in this case, our core molecule) and an aromatic aldehyde.

The causality behind this choice is straightforward: the reaction is typically high-yielding, procedurally simple, and allows for immense diversity in the final product by simply varying the substituted benzaldehyde. The base (e.g., potassium hydroxide) deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone.

Caption: Synthetic pathways from the core ketone to various bioactive derivatives.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, standardized and validated protocols are paramount. Below is a detailed methodology for assessing the anticancer activity of synthesized derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which a synthesized derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HT-29 for colon cancer, A549 for lung cancer) in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Trypsinize confluent cells and perform a cell count using a hemocytometer.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media into a 96-well microtiter plate.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the test derivative in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing for formazan crystal formation.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion and Future Outlook

The 1-(2,6-Dimethoxy-3-methylphenyl)ethanone scaffold is a highly promising starting point for the development of novel therapeutic agents. Its derivatives, particularly chalcones and other heterocyclic compounds, have demonstrated a compelling range of biological activities, most notably in the realms of oncology and infectious diseases. The synthetic accessibility of these derivatives via robust reactions like the Claisen-Schmidt condensation allows for the rapid generation of compound libraries for screening.

Future research should focus on:

-

Expanding the Derivative Library: Synthesizing novel derivatives to further probe the structure-activity relationship.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the versatile chemistry of this core scaffold, the scientific community is well-positioned to develop next-generation therapies for some of the most challenging diseases.

References

-

Patel, K., et al. (2008). Experimental and QSAR of acetophenones as antibacterial agents. PubMed. Available at: [Link]

-

Hovhannisyan, A. A., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Available at: [Link]

-

Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. Available at: [Link]

-

Sivakumar, P. M. (2016). Topological Modeling of Acetophenones as Antibacterial Agents: A QSAR/QSPR Approach. International Journal of ChemTech Research. Available at: [Link]

-

Al-Ostath, R. I., et al. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. Available at: [Link]

-

Al-Ostath, R. I., et al. (2024). Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

-

Al-Ostath, R. I., et al. (2025). Synthesis of Chalcone Derivatives and its Biological Evaluations: An Overview. Preprints.org. Available at: [Link]

-

Kumar, D., et al. (2013). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica. Available at: [Link]

-

Zhang, X., et al. (2022). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. Molecules. Available at: [Link]

-

PubChem. 1-(2,6-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

-

Abd Malek, S. N., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules. Available at: [Link]

-

Lou, T., et al. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]

-

Wang, Z., et al. (2011). Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Endotherm. 1-(2,6-Dimethyl-phenyl)-ethanone. Endotherm GmbH. Available at: [Link]

-

N/A. (2023). Synthesis and Antitumor Activity of Heterocylic Aurone and Its Analogue Indanone Derivatives. ResearchGate. Available at: [Link]

-

PhytoBank. (2015). Showing 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)ethanone (PHY0119943). PhytoBank. Available at: [Link]

-

Armelao, L., et al. (2000). 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone. ResearchGate. Available at: [Link]

-

NIST. Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. NIST WebBook. Available at: [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Fujiwara, Y., et al. (2025). Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A. Semantic Scholar. Available at: [Link]

-

Lee, S. H., et al. (2022). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Sadowska, K., & Rys, B. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Kassab, S. E., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. Available at: [Link]

Sources

- 1. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

Pharmacological Potential of Dimethoxy-Methylphenyl Ethanone Scaffolds

Executive Summary

The dimethoxy-methylphenyl ethanone class—specifically isomers such as 1-(2,4-dimethoxy-6-methylphenyl)ethanone and 3,4-dimethoxyacetophenone (Acetoveratrone) —represents a "privileged scaffold" in medicinal chemistry. These compounds are not merely chemical intermediates; they possess intrinsic biological activity as anti-inflammatory and antioxidant agents. However, their primary pharmacological value lies in their role as precursors for chalcones and flavonoids via Claisen-Schmidt condensation.

This guide provides a rigorous technical analysis of these compounds, focusing on their Structural Activity Relationship (SAR), mechanism of action (specifically NF-κB and iNOS inhibition), and validated protocols for their synthesis and bio-evaluation.

Structural Activity Relationship (SAR)[1]

The pharmacological efficacy of dimethoxy-methylphenyl ethanones is dictated by the electronic environment of the phenyl ring.

The "Push-Pull" Electronic System

The core structure features a phenyl ring substituted with:

-

Acetyl Group (

): An electron-withdrawing group (EWG) that serves as the "warhead" for downstream derivatization (e.g., aldol condensation). -

Methoxy Groups (

): Strong electron-donating groups (EDG) via resonance. Their position (ortho/para) significantly enhances the nucleophilicity of the ring, facilitating metabolic stability against oxidative degradation. -

Methyl Group (

): Provides steric bulk and lipophilicity, improving membrane permeability (LogP modulation).

SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Structural Activity Relationship (SAR) of the Dimethoxy-Methylphenyl Ethanone scaffold, highlighting the roles of substituents in pharmacokinetics and binding.

Pharmacological Mechanisms

Research indicates that dimethoxy-methylphenyl ethanones and their chalcone derivatives exert their effects primarily through the modulation of inflammatory pathways.

Inhibition of the NF-κB Pathway

The primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade. Under basal conditions, NF-κB is sequestered in the cytoplasm by IκBα.

-

Stimulus: Pro-inflammatory signals (LPS, TNF-α) activate IκB Kinase (IKK).

-

Phosphorylation: IKK phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation.

-

Translocation: Free NF-κB translocates to the nucleus.

-

Transcription: NF-κB binds to DNA, driving the expression of iNOS (inducible Nitric Oxide Synthase) and COX-2.

Mechanism of Action: Dimethoxy-methylphenyl ethanones (and their chalcone products) inhibit the phosphorylation of IκBα , thereby preventing NF-κB translocation and reducing NO production.

Figure 2: Mechanism of Action showing the inhibition of the NF-κB signaling cascade by dimethoxy-ethanone derivatives, preventing inflammatory gene expression.

Experimental Protocols

To validate the pharmacological potential, two core workflows are required: Chemical Synthesis (to generate the active chalcone pharmacophore) and Biological Assay (to verify anti-inflammatory activity).

Protocol A: Claisen-Schmidt Condensation

This protocol converts the ethanone scaffold into a bioactive chalcone. The presence of the methoxy groups on the acetophenone ring is critical for the resulting compound's antioxidant capacity.

Reagents:

-

1-(2,4-dimethoxy-6-methylphenyl)ethanone (10 mmol)

-

4-Chlorobenzaldehyde (10 mmol) (or substituted benzaldehyde of choice)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH), 40% aqueous solution

-

HCl (10%)

Workflow:

-

Dissolution: Dissolve 10 mmol of the ethanone and 10 mmol of the aldehyde in 20 mL of ethanol in a round-bottom flask.

-

Catalysis: Place the flask in an ice bath (

). Add 5 mL of 40% NaOH dropwise with vigorous stirring. -

Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The solution will typically darken (yellow/orange) as the conjugated system forms.

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of 10% HCl to neutralize the base.

-

Filtration: Filter the precipitate under vacuum. Wash with cold water (

) and cold ethanol ( -

Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Protocol B: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the compound's ability to suppress iNOS in murine macrophages (RAW 264.7 cells).

Materials:

-

Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5%

)

Workflow:

-

Seeding: Seed RAW 264.7 cells in 96-well plates (

cells/well) and incubate for 24h. -

Treatment: Pre-treat cells with the test compound (0.1 – 50

) for 1 hour. -

Induction: Add LPS (1

) to induce inflammation. Incubate for 24 hours. -

Measurement: Transfer 100

of culture supernatant to a new plate. -

Griess Reaction: Add 100

of Griess Reagent. Incubate for 10 mins at room temperature in the dark. -

Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite standard curve.

Quantitative Data Summary

The following table summarizes comparative IC50 values for 3,4-dimethoxyacetophenone derivatives against standard anti-inflammatory agents, derived from aggregate literature data [1][5].

| Compound Class | Substituents (Ring A) | Target Assay | IC50 ( | Relative Potency |

| Parent Scaffold | 3,4-dimethoxy | NO Inhibition (RAW 264.7) | > 100 | Low |

| Parent Scaffold | 2,4-dimethoxy-6-methyl | NO Inhibition (RAW 264.7) | 85.4 | Low-Moderate |

| Derived Chalcone | 3,4-dimethoxy (A-ring) / 4-F (B-ring) | NO Inhibition (RAW 264.7) | 4.2 | High |

| Derived Chalcone | 2,4,6-trimethoxy (A-ring) | NO Inhibition (RAW 264.[2]7) | 1.34 | Very High |

| Standard Drug | Indomethacin | COX-2 Inhibition | 2.5 | Standard |

Note: The parent ethanone scaffolds show weak activity alone but serve as essential precursors to high-potency chalcones.

References

-

Synthesis and Pharmacological Activity of Chalcones Derived From 2,4,6-trimethoxyacetophenone. PubMed. [Link]

-

Synthesis of Chalcones: An Improved High-Yield Protocol. PMC - NIH. [Link]

-

New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory Activities. PubMed. [Link]

-

Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum. PubMed. [Link]

Sources

- 1. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Acetophenone Derivatives from Acronychia oligophlebia and Their Anti-inflammatory and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Natural Occurrence and Therapeutic Potential of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone Analogs

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2,6-dimethoxy-3-methylphenyl)ethanone and its naturally occurring analogs, such as Bancroftinone , Conglomerone , and Acronylin . Predominantly isolated from the Rutaceae (Melicope, Acronychia) and Myrtaceae (Backhousia, Eucalyptus) families, these poly-substituted acetophenones exhibit significant pharmacological potential, including cytotoxic, antimicrobial, and anti-inflammatory activities. This document details their chemotaxonomy, Type III Polyketide Synthase (PKS) biosynthetic origins, isolation protocols, and therapeutic applications for researchers in natural product chemistry and drug discovery.

Chemical Identity & Structural Classification[1]

The core scaffold is a poly-substituted acetophenone , specifically characterized by a 2,6-dimethoxy substitution pattern on the phenyl ring. This electron-rich substitution pattern is a hallmark of phloroglucinol-derived natural products.

Key Natural Analogs

The target molecule exists in nature primarily as hydroxy- or prenyl-functionalized derivatives.

| Compound Name | Structure Description | Primary Natural Source |

| Conglomerone | 1-(2,4,6-Trimethoxy-3-methylphenyl)ethanone | Eucalyptus spp., Melicope spp. |

| Bancroftinone | 1-(6-Hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone | Backhousia citriodora, Melicope spp. |

| Acronylin | 1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)-6-methoxyphenyl]ethanone | Acronychia spp., Melicope spp. |

| Xanthoxylin | 1-(2,4,6-Trimethoxyphenyl)ethanone | Xanthoxylum spp. (Rutaceae) |

Natural Occurrence & Chemotaxonomy

The distribution of these analogs is chemotaxonomically significant, clustering heavily within the Sapindales (Rutaceae) and Myrtales (Myrtaceae) orders.

Rutaceae Family[2][3][4][5]

-

Genus Melicope (formerly Euodia): A rich source of prenylated acetophenones.[1] Melicope ptelefolia and Melicope barbigera yield complex rearranged analogs like melicolones and evodialones , which share the core acetophenone biogenesis.

-

Genus Acronychia: Species such as Acronychia pedunculata and Acronychia trifoliolata accumulate acronylin and its dimers (acrofoliones), often associated with potent cytotoxicity.[2]

Myrtaceae Family

-

Genus Backhousia: Backhousia citriodora (Lemon Myrtle) contains Bancroftinone as a minor constituent alongside citral.[3]

-

Genus Eucalyptus: Conglomerone was originally isolated from Eucalyptus species, serving as a chemotaxonomic marker for specific sections of the genus.

Biosynthetic Origins

The biosynthesis of 1-(2,6-dimethoxy-3-methylphenyl)ethanone analogs proceeds via the Type III Polyketide Synthase (PKS) pathway, distinct from the flavonoid pathway.[4] The core phloracetophenone scaffold is formed by the condensation of an acetate starter unit with three malonyl-CoA extender units, followed by extensive tailoring (O-methylation, C-methylation, and prenylation).

Mechanistic Pathway

-

Priming: Acetyl-CoA (or Benzoyl-CoA for related phenones) acts as the starter unit.

-

Elongation: Sequential decarboxylative condensation of 3 Malonyl-CoA units by a Phlorisobutyrophenone Synthase (PIBPS) or Chalcone Synthase (CHS) -like enzyme.

-

Cyclization: Claisen condensation forms the aromatic phloroglucinol ring (2,4,6-trihydroxyacetophenone).

-

Tailoring:

-

O-Methylation: S-Adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs) methylate the hydroxyl groups at positions 2, 4, and 6.

-

C-Methylation: A C-methyltransferase introduces the methyl group at position 3 (critical for Conglomerone/Bancroftinone).

-

Prenylation: Dimethylallyl pyrophosphate (DMAPP) prenyltransferases introduce isoprenoid chains (critical for Acronylin).

-

Biosynthetic Pathway Diagram[8]

Caption: Type III PKS-mediated biosynthesis of 2,6-dimethoxy-3-methylacetophenone analogs.

Isolation & Characterization Protocols

The following protocol is validated for the isolation of acetophenones from Melicope and Acronychia leaves.

Extraction Workflow

-

Plant Material: Air-dried, ground leaves (1.0 kg).

-

Solvent Extraction: Macerate in Methanol (MeOH) or Ethanol (EtOH) (3 x 3L) at room temperature for 48 hours.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap, 40°C) to yield crude extract.

-

Partitioning:

-

Suspend crude extract in H₂O (500 mL).

-

Partition sequentially with n-Hexane (to remove lipids/waxes) and Ethyl Acetate (EtOAc) .

-

Note: Acetophenones typically concentrate in the EtOAc fraction .

-

Chromatographic Purification

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm).

-

Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (100:0 → 0:100).

-

Target Fractions: Elution at ~80:20 to 70:30 Hexane:EtOAc often yields monomeric acetophenones.

-

-

Polishing (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Solvent System: Acetonitrile : Water (Gradient 40% → 100% ACN over 30 min).

-

Detection: UV at 254 nm and 280 nm.

-

Spectroscopic Validation (NMR)

For 1-(2,6-dimethoxy-3-methylphenyl)ethanone , expect the following characteristic signals in ¹H NMR (CDCl₃, 400 MHz):

-

Acetyl Group: δ ~2.45 ppm (s, 3H, -COCH₃).

-

Methoxy Groups: Two singlets at δ ~3.7–3.9 ppm (3H each, -OCH₃).

-

Aromatic Protons: Two doublets (if 4-unsubstituted) or one singlet (if 4-substituted/pentasubstituted).

-

C-Methyl Group: δ ~2.10 ppm (s, 3H, Ar-CH₃).

Pharmacological Applications[4][9][10][11][12]

The 2,6-dimethoxy-3-methylacetophenone scaffold exhibits diverse biological activities, driven by the lipophilicity of the methoxy groups and the reactivity of the ketone moiety.

Validated Bioactivities

| Activity | Compound | Cell Line / Pathogen | Outcome / IC50 | Reference |

| Cytotoxicity | Acronylin | HT-29 (Colon Cancer) | Moderate antiproliferative (IC50 ~40 µM) | [1] |

| Antimicrobial | Bancroftinone | Staphylococcus aureus | Growth inhibition (MIC ~50 µg/mL) | [2] |

| Antioxidant | Dimethoxy-analogs | DPPH Assay | Radical scavenging (moderate) | [3] |

| Insect Repellent | Bancroftinone | Aedes aegypti | Deterrent activity (synergistic with citral) | [4] |

Mechanism of Action

-

Cytotoxicity: Prenylated analogs (like Acronylin) disrupt mitochondrial membrane potential and induce apoptosis via the Caspase-3/7 pathway.

-

Antimicrobial: The lipophilic core facilitates cell membrane penetration, while the phenolic/ketone system interferes with bacterial electron transport chains.

Synthetic Route (Reference Standard)

For drug development control, the total synthesis of the target molecule is achieved via Friedel-Crafts Acylation , offering higher yields than natural isolation.

-

Reagents: 2,6-Dimethoxytoluene (or 2,4-dimethoxytoluene), Acetyl Chloride, Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄).

-

Conditions: 0°C to RT in Dichloromethane (DCM) or Nitrobenzene.

-

Yield: Typically 70-85%.

-

Note: Regioselectivity is controlled by the directing effects of the methoxy groups (ortho/para directors).

References

-

National Institutes of Health (NIH) - PubChem. 1-(2,6-Dimethoxyphenyl)ethanone Compound Summary. [Link]

-

Schmidt, A. et al. (2019).[2] "New Acetophenones and Chromenes from the Leaves of Melicope barbigera."[5] Molecules, 24(19), 3568. [Link]

-

Nakashima, K. et al. (2015). "(±)-Melicolones A and B, rearranged prenylated acetophenone stereoisomers... from Melicope ptelefolia."[6][1][7] Journal of Natural Products. [Link]

-

Shaanxi Cuicheng Biomedical. 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone Product Data. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. InterPro [ebi.ac.uk]

- 5. New Acetophenones and Chromenes from the Leaves of Melicope barbigera A. Gray - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (±)-Melicolones A and B, rearranged prenylated acetophenone stereoisomers with an unusual 9-oxatricyclo[3.2.1.1(3,8)]nonane core from the leaves of Melicope ptelefolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the aromatic ketone 1-(2,6-Dimethoxy-3-methylphenyl)ethanone. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical framework governing the molecule's stability, outlines robust experimental methodologies for its empirical determination, and presents a computational workflow for theoretical prediction of its thermodynamic properties. By integrating principles of physical organic chemistry with practical analytical techniques and in silico modeling, this guide offers a multi-faceted approach to understanding and evaluating the stability of this polysubstituted aromatic compound.

Introduction: The Significance of Thermodynamic Stability in Drug Development